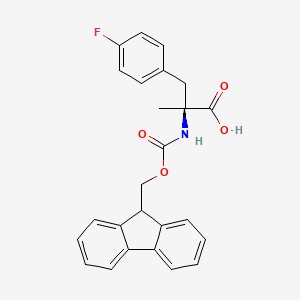

1-Fluoro-3-(isocyano(tosyl)methyl)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of fluorinated benzene derivatives can be complex and is often achieved through various fluorination techniques. For instance, the photocatalytic fluorination of benzene to produce fluorobenzene involves photoinduced electron transfer, as demonstrated in the study of photocatalytic monofluorination of benzene by fluoride via photoinduced electron transfer with 3-cyano-1-methylquinolinium . This process involves the generation of a benzene radical cation that reacts with fluoride to yield the fluorinated product. Similarly, the synthesis of 1,2,4-trifluoro-3,5,6-tris(triisopropylsilyl)benzene from fluoro(triisopropylsilyl)acetylene through thermochemical or photochemical transformation indicates the versatility of methods available for introducing fluorine atoms into the benzene ring .

Molecular Structure Analysis

The molecular structure of fluorinated benzene derivatives is crucial in determining their reactivity and physical properties. X-ray crystallography has been used to determine the structure of highly crowded fluorinated benzene, as seen in the synthesis and crystal structure analysis of 1,2,4-trifluoro-3,5,6-tris(triisopropylsilyl)benzene . This technique could potentially be applied to determine the molecular structure of 1-Fluoro-3-(isocyano(tosyl)methyl)benzene, providing insights into its electronic configuration and steric effects.

Chemical Reactions Analysis

The reactivity of fluorinated benzene derivatives is influenced by the presence of fluorine, which is a highly electronegative atom. This can affect the electron density of the benzene ring and make it susceptible to various chemical reactions. For example, the regioselective fluorination of 1-(2,2-dibromovinyl)benzene derivatives with wet tetra-n-butylammonium fluoride shows the potential for selective introduction of fluorine into specific positions on the benzene ring . The photochemistry of fluoro(trifluoromethyl)benzenes also highlights the impact of fluorine on photophysical processes, which could be relevant to understanding the behavior of 1-Fluoro-3-(isocyano(tosyl)methyl)benzene under light irradiation .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzene derivatives are significantly altered by the introduction of fluorine atoms. The presence of fluorine can increase the stability of the compound, affect its boiling and melting points, and modify its electronic properties. The carcinogenicities of fluoro derivatives of 10-methyl-1,2-benzanthracene provide an example of how fluorine substitution can influence biological activity . Additionally, the separation of fluorocyclohexanes by fractional distillation and preparative scale GLC indicates the importance of understanding the physical properties of fluorinated compounds for their purification and characterization .

Scientific Research Applications

Isocyanides in Medicinal Chemistry

- Application : Isocyanides have shown potent biological activity as antibacterial, antifungal, antimalarial, antifouling, and antitumoral compounds . They are considered an unconventional pharmacophore especially useful as a metal coordinating warhead .

- Methods : The specific methods of application or experimental procedures would depend on the specific research context. Generally, isocyanides are synthesized in the laboratory and tested for their biological activity .

- Results : The results have shown that isocyanides have a wide range of biological activities, making them potential candidates for drug discovery .

- Application : Fluoropyrrole derivatives are important anti-inflammatory agents, stable GnRH receptor antagonists, inhibitors of HCV NS5B polymerase, Angiotensin II receptor antagonists used in therapy for treating hypertension . A fluorinated pyrrole derivative, chlorfenapyr, was commercialized as a broad-spectrum insecticide .

- Methods : Synthetic approaches towards pyrroles, bearing fluorine atoms and trifluoromethyl group, are overviewed in the literature . The specific methods would depend on the target fluorinated pyrrole.

- Results : Fluoropyrroles have shown a range of biological properties and applications, making them valuable in medicinal chemistry .

properties

IUPAC Name |

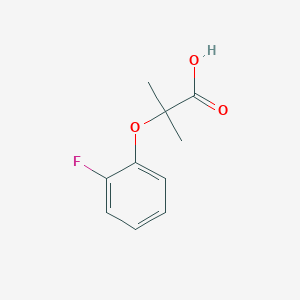

1-fluoro-3-[isocyano-(4-methylphenyl)sulfonylmethyl]benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FNO2S/c1-11-6-8-14(9-7-11)20(18,19)15(17-2)12-4-3-5-13(16)10-12/h3-10,15H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOEGZIMRMSXLIL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC(=CC=C2)F)[N+]#[C-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50591074 |

Source

|

| Record name | 1-Fluoro-3-[isocyano(4-methylbenzene-1-sulfonyl)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Fluoro-3-(isocyano(tosyl)methyl)benzene | |

CAS RN |

321345-36-2 |

Source

|

| Record name | 1-Fluoro-3-[isocyano[(4-methylphenyl)sulfonyl]methyl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=321345-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Fluoro-3-[isocyano(4-methylbenzene-1-sulfonyl)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.